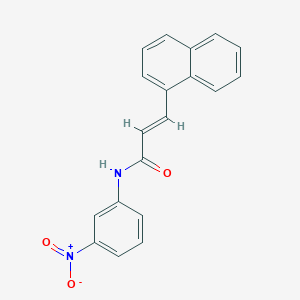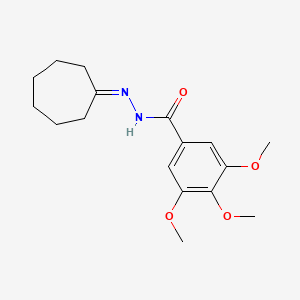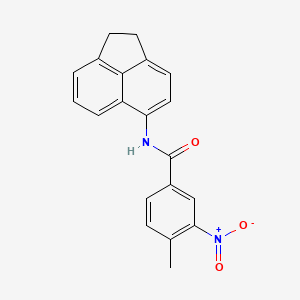
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NNA and has a molecular formula of C20H14N2O3.
科学的研究の応用
3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has been studied extensively due to its potential applications in various fields. This compound has been found to exhibit anticancer, antimicrobial, and antifungal properties. In addition, it has been studied for its potential use as a fluorescent probe for detecting protein aggregation and for its ability to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
作用機序
The mechanism of action of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes that are involved in various biological processes, such as cell division and DNA replication. In addition, it has been suggested that this compound may work by disrupting the structure of proteins, leading to their inactivation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, this compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide in lab experiments is its versatility. This compound has been studied in various fields, including cancer research, microbiology, and neurobiology. In addition, its fluorescent properties make it a useful tool for detecting protein aggregation and studying protein-protein interactions. However, there are also limitations to using this compound in lab experiments. For example, this compound may have toxic effects on cells at high concentrations, making it difficult to use in certain experiments.
将来の方向性
There are many future directions for research on 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide. One area of interest is its potential use as a treatment for cancer. Studies have shown that this compound has anticancer properties, and further research could lead to the development of new cancer therapies. In addition, research on the mechanism of action of this compound could provide insight into the biological processes that it affects, leading to new discoveries in various fields. Finally, further studies on the toxicity of this compound could help to determine its safety for use in humans.
合成法
The synthesis of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide involves the reaction of 1-naphthylamine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This method has been reported in various research papers, and it has been found to be a reliable and efficient way to synthesize this compound.
特性
IUPAC Name |
(E)-3-naphthalen-1-yl-N-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-16-8-4-9-17(13-16)21(23)24)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H,(H,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUIQHSTXPVJKP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)


![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)


![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5789592.png)
